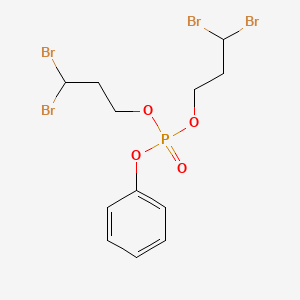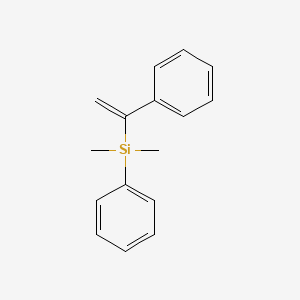![molecular formula C10H10N4O2S B14501558 S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine CAS No. 63321-85-7](/img/structure/B14501558.png)
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine typically involves the diazotization of 4-cyanophenylamine followed by coupling with L-cysteine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4-cyanophenylamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with L-cysteine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo isomerization, which affects the compound’s binding affinity and activity. This isomerization can lead to changes in the electronic and steric properties of the compound, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Diazenylium: An inorganic cation with a diazenyl group, used in interstellar chemistry studies.
Uniqueness
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is unique due to the presence of both the diazenyl group and the L-cysteine moiety. This combination allows for specific interactions with biological molecules, making it a valuable compound for research in biochemistry and medicine.
Propriétés
Numéro CAS |
63321-85-7 |
|---|---|
Formule moléculaire |
C10H10N4O2S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(4-cyanophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2S/c11-5-7-1-3-8(4-2-7)13-14-17-6-9(12)10(15)16/h1-4,9H,6,12H2,(H,15,16)/t9-/m0/s1 |
Clé InChI |
URNLBPYPSKNKNE-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C#N)N=NSC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1C#N)N=NSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


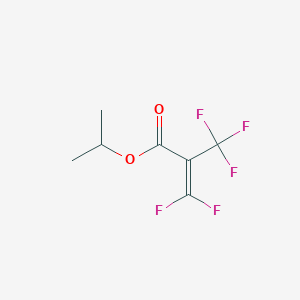


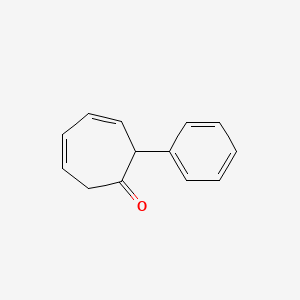
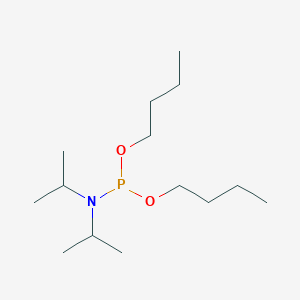
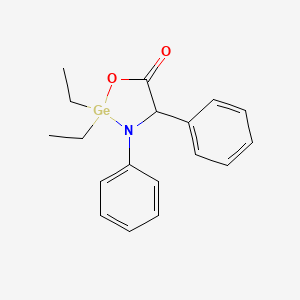
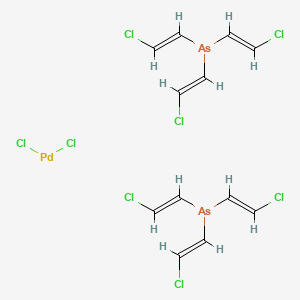

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)

